molecular formula C11H20O B1588632 2,4-Undecadien-1-ol CAS No. 59376-58-8

2,4-Undecadien-1-ol

Cat. No. B1588632
CAS RN: 59376-58-8
M. Wt: 168.28 g/mol
InChI Key: FVKXLSPKNRZPJK-QRLRYFCNSA-N
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Description

2,4-Undecadien-1-ol is a chemical compound with the molecular formula C11H20O and a molecular weight of 168.2759 . It is also known by the IUPAC name (2E,4E)-2,4-undecadien-1-ol .


Synthesis Analysis

The biosynthesis of 2,4-Undecadien-1-ol involves intermediates such as geranylacetone [(5E)-6,10-dimethyl-5,9-undecadien-2-one] and farnesol [(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrien-1-ol] .


Molecular Structure Analysis

The molecular structure of 2,4-Undecadien-1-ol can be viewed as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

2,4-Undecadien-1-ol is a liquid at 20 degrees Celsius . It should be stored under inert gas as it is air sensitive .

Scientific Research Applications

1. Molecular Tectonics and Construction of Porous Networks

In molecular tectonics, compounds like "2,4-Undecadien-1-ol" could theoretically be used to construct porous hydrogen-bonded networks. For instance, bisketals of pentaerythritol have been utilized to create extensively hydrogen-bonded networks through a strategy known as molecular tectonics. This approach involves orienting sticky groups in a distorted tetrahedral geometry, leading to the formation of inclusion compounds and distorted diamondoid networks which can host guests without loss of crystallinity (Sauriat-Dorizon et al., 2003).

2. Liquid-Phase Microextraction Techniques

The development of new liquid-phase microextraction techniques, such as those based on the solidification of floating organic drops, could be relevant for compounds like "2,4-Undecadien-1-ol". A method employing 1-undecanol as an extraction solvent has shown efficiency in extracting polycyclic aromatic hydrocarbons (PAHs) from environmental samples, indicating potential for similar compounds in analytical chemistry applications (Zanjani et al., 2007).

3. Synthetic Applications in Organic Chemistry

In organic chemistry, the synthesis of complex molecules often requires innovative approaches. For example, the synthesis of conjugated dienoic and trienoic esters via alkyne elementometalation-Pd-catalyzed cross-coupling has demonstrated the creation of compounds with precise stereochemistry. This methodology could be applied to the synthesis of "2,4-Undecadien-1-ol" and its derivatives, offering a route to diverse organic compounds with potential applications in material science, pharmaceuticals, and chemical biology (Wang et al., 2011).

4. Environmental Applications

In environmental science, the degradation of organic pollutants is a significant area of research. Studies on the activation of peroxymonosulfate by MnO2 with different crystalline structures to degrade pollutants in water demonstrate the potential for applying similar methodologies to compounds like "2,4-Undecadien-1-ol". These approaches could be relevant for understanding the environmental fate of "2,4-Undecadien-1-ol" and its derivatives, as well as their role in biodegradation processes and pollution control strategies (Zhou et al., 2019).

Safety And Hazards

2,4-Undecadien-1-ol should be handled with suitable protective equipment to prevent the generation of vapor or mist. Contact with skin, eyes, and clothing should be avoided . It should not be allowed to enter the environment, drains, waterways, or the soil .

properties

IUPAC Name

(2E,4E)-undeca-2,4-dien-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O/c1-2-3-4-5-6-7-8-9-10-11-12/h7-10,12H,2-6,11H2,1H3/b8-7+,10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVKXLSPKNRZPJK-XBLVEGMJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CC=CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C=C/C=C/CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6069325, DTXSID801310066
Record name 2,4-Undecadien-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6069325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2E,4E)-2,4-Undecadien-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801310066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Undecadien-1-ol

CAS RN

94087-86-2, 59376-58-8
Record name (2E,4E)-2,4-Undecadien-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94087-86-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2E,4E)-Undeca-2,4-dienol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094087862
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Undecadien-1-ol
Source EPA Chemicals under the TSCA
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Record name 2,4-Undecadien-1-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2E,4E)-2,4-Undecadien-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801310066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2E,4E)-undeca-2,4-dienol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.092.667
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
S Shezryna, N Anisah, I Saleh, RA Syamsa - Tropical Biomedicine, 2020 - msptm.org
Rhipicephalus (Boophilus) microplus serves as an important ectoparasite of livestock and a vector of several pathogens resulting in diseases, subsequently affecting the agricultural …
Number of citations: 20 msptm.org
L Zhang, XQ Zhang, M Sun - African Journal of Biotechnology, 2011 - ajol.info
The essential oils were extracted with steam distillation from normal and hairy roots of Panax japonicus CA Meyer. The constituents of essential oils were analyzed by gas …
Number of citations: 13 www.ajol.info
M Sarker, MM Rashid - Volume 2 Issue 10–October 2013, 2013 - academia.edu
High density polyethylene (HDPE) and polyethylene terephthalate (PETE) mixture to fuel production process was performed with Ferric Oxide (Fe2O3) and activated carbon. HDPE …
Number of citations: 1 www.academia.edu
MM Rashid - academia.edu
High density polyethylene (HDPE) and polyethylene terephthalate (PETE) mixture to fuel production process was performed with Ferric Oxide (Fe2O3) and activated carbon. HDPE …
Number of citations: 0 www.academia.edu
M Sarker, MM Rashid, MS Rahman - Journal of Ecology and …, 2014 - researchgate.net
Randomly mixture of waste plastics conversion into liquid hydrocarbon fuel with thermal degradation process utilized leftover different percentage of residue. Mixture waste plastics …
Number of citations: 1 www.researchgate.net
M Sarker, MM Rashid - International journal of engineering and …, 2013 - researchgate.net
Energy is needed in every sector, due to the high demand for energy in the World today, crude oil; one of the largest sources is being heavily relied on. To fulfill the energy demand, …
Number of citations: 23 www.researchgate.net
M Sarker, MM Rashid - Int. J. Environ. Eng. Sci. Technol. Res, 2013 - researchgate.net
Mixture of waste plastics (low density polyethylene, high density polyethylene, polypropylene and polystyrene) and ferric carbonate was use 5%, 10%, and 20% for fuel production …
Number of citations: 8 www.researchgate.net
L Xu, X Ji, G Wu, E Karrar, L Yao, X Wang - Journal of Oleo Science, 2021 - jstage.jst.go.jp
In order to study the flavor of French fries (FFs) prepared in different frying oils, we identified and compared the volatiles of FFs fried in high-oleic sunflower oil (HSO), sunflower oil (SO), …
Number of citations: 4 www.jstage.jst.go.jp
S Purkayastha, F Modifier - 2013 - researchgate.net
Natural low calorie sweetener and flavor enhancer. Glucosyl steviol glycosides are a complex mixture of glucosides prepared by enzymatically modifying stevia extract to increase/…
Number of citations: 1 www.researchgate.net
R Fu, J Wang, Y Guo, Y Wang… - Flavour and Fragrance …, 2023 - Wiley Online Library
This study aimed to investigate the effect of different simmering times, salt and sugar addition on the quality of the Morchella soup. The change in the released contents of nutrients and …
Number of citations: 2 onlinelibrary.wiley.com

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